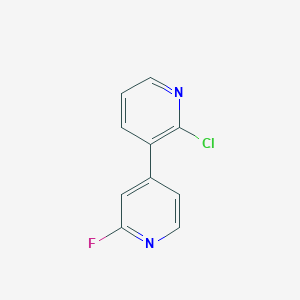

2-Chloro-2'-fluoro-3,4'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(2-fluoropyridin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2/c11-10-8(2-1-4-14-10)7-3-5-13-9(12)6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZUKRIVCWRDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80582975 | |

| Record name | 2-Chloro-2'-fluoro-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870221-45-7 | |

| Record name | 2-Chloro-2'-fluoro-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1H NMR and 13C NMR spectra of substituted bipyridines

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Substituted Bipyridines

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted bipyridines are cornerstones of modern coordination chemistry, materials science, and drug development. Their utility as chelating ligands is dictated by their electronic and steric properties, which can be finely tuned through substitution. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of these molecules in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of substituted bipyridines, offering researchers and drug development professionals a framework for interpreting spectral data. We will delve into the fundamental principles, the profound influence of substituents on chemical shifts and coupling constants, and the application of advanced 2D NMR techniques to unambiguously assign complex structures.

Introduction: The Bipyridine Core

The 2,2'-bipyridine (bpy) scaffold is a bidentate ligand renowned for its ability to form stable complexes with a vast array of metal ions. The electronic properties of these complexes, which are critical for applications ranging from catalysis to photoluminescent devices, are heavily influenced by the substituents on the bipyridine rings. Therefore, precise characterization of the substitution pattern is paramount. NMR spectroscopy provides an unparalleled window into the molecular structure, offering detailed information on connectivity, stereochemistry, and electronic environment. This guide will systematically deconstruct the NMR spectra of these versatile molecules.

Fundamentals: The Unsubstituted 2,2'-Bipyridine Spectrum

To understand the impact of substituents, we must first establish a baseline with the parent 2,2'-bipyridine molecule. Due to symmetry, the ¹H NMR spectrum of unsubstituted 2,2'-bipyridine displays four signals, each corresponding to a pair of equivalent protons.

Table 1: Typical NMR Data for Unsubstituted 2,2'-Bipyridine

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2, C2' | — | ~156.5 |

| C3, C3' | ~8.40 (d) | ~121.5 |

| C4, C4' | ~7.85 (t) | ~137.0 |

| C5, C5' | ~7.35 (t) | ~124.0 |

| C6, C6' | ~8.70 (d) | ~149.5 |

| Note: Values are approximate and can vary with solvent and concentration. Data compiled from various sources including Castellano et al.[1] |

The ¹H spectrum is characterized by distinct coupling patterns. The H6 proton appears as a doublet due to ortho-coupling with H5. H3 also appears as a doublet from coupling to H4. The H4 and H5 protons typically appear as triplets (or more complex multiplets) due to coupling with their two neighbors. The downfield shift of the H6 proton is a hallmark of the bipyridine system, attributable to the anisotropic effect of the adjacent nitrogen atom's lone pair and the influence of the neighboring pyridine ring.

The Influence of Substituents on ¹H NMR Spectra

Substituents dramatically alter the electronic landscape of the bipyridine rings, providing a diagnostic fingerprint in the NMR spectrum. The effects can be broadly categorized by the substituent's electronic nature.

Electron-Withdrawing Groups (EWGs)

EWGs (e.g., -NO₂, -CN, -CF₃, -COOR) decrease electron density on the aromatic ring through inductive and resonance effects. This "deshields" the remaining protons, causing their signals to shift to a higher frequency (downfield). The effect is most pronounced at the ortho and para positions relative to the substituent. For instance, a substituent at the 4-position will cause a significant downfield shift for the H3/H5 protons and a smaller effect on the H6 proton.

Electron-Donating Groups (EDGs)

Conversely, EDGs (e.g., -CH₃, -OCH₃, -NH₂, -N(CH₃)₂) increase electron density on the ring. This "shields" the aromatic protons, causing an upfield shift to a lower frequency. Again, this effect is strongest at the ortho and para positions. For example, the ¹H NMR spectrum of 4,4'-dimethyl-2,2'-bipyridine shows signals for H3, H5, and H6 at approximately 8.23, 7.11, and 8.52 ppm, respectively, representing an upfield shift compared to the unsubstituted parent compound.[2]

The diagram below illustrates how substituents modulate the electron density and, consequently, the chemical shifts of the bipyridine protons.

Caption: Influence of EWGs and EDGs on proton chemical shifts in bipyridines.

The Influence of Substituents on ¹³C NMR Spectra

The principles of shielding and deshielding apply equally to ¹³C NMR, often with greater magnitude and predictability. The chemical shift range for ¹³C is much larger than for ¹H (typically 0-220 ppm), leading to less signal overlap.[3]

-

Substituent Effects : The impact of substituents on ¹³C chemical shifts can often be predicted using additive models, where the effect of a substituent at a particular position is relatively constant across different molecules.[4] EWGs cause a downfield shift (deshielding) of the carbon signals, particularly the ipso (the carbon directly attached to the substituent) and para carbons. EDGs cause an upfield shift (shielding).

-

Quaternary Carbons : ¹³C NMR is essential for identifying quaternary carbons (like C2/C2' and any carbon bearing a substituent), which have no attached protons and are therefore invisible in ¹H NMR.

Table 2: Representative ¹H and ¹³C Chemical Shifts for 4,4'-Disubstituted-2,2'-bipyridines

| Substituent (at 4,4') | H3/H3' (ppm) | H5/H5' (ppm) | H6/H6' (ppm) | C4/C4' (ppm) |

| -H | ~8.40 | ~7.35 | ~8.70 | ~137.0 |

| -CH₃ | ~8.23 | ~7.11 | ~8.52 | ~148.0 |

| -OCH₃ | ~7.90 | ~6.80 | ~8.45 | ~165.0 |

| -Cl | ~8.45 | ~7.40 | ~8.60 | ~140.0 |

| Note: These are illustrative values. Actual shifts depend on the specific molecule and solvent. |

A Validated Workflow for Structural Elucidation using 2D NMR

For asymmetrically substituted or complex bipyridines, 1D NMR spectra can be ambiguous. A systematic approach using 2D NMR is required for definitive assignment.

Experimental Protocol: Acquiring a Full NMR Dataset

-

Sample Preparation: Dissolve 5-10 mg of the purified bipyridine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃CN). Ensure the solvent is free of acidic impurities, which can protonate the pyridine nitrogens and alter chemical shifts.[5]

-

1D ¹H Spectrum: Acquire a standard high-resolution ¹H spectrum. This provides the initial overview of proton signals and their multiplicities.

-

1D ¹³C{¹H} Spectrum: Acquire a proton-decoupled ¹³C spectrum. This reveals the number of unique carbon environments. Most ¹³C spectra are acquired to show all signals as singlets, simplifying the spectrum but removing coupling information.[3]

-

DEPT-135 (Optional but Recommended): This experiment differentiates carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.

-

2D ¹H-¹H COSY: Acquire a Correlation Spectroscopy experiment. This spectrum reveals which protons are spin-coupled to each other, typically over 2-3 bonds. It is invaluable for tracing the connectivity within each pyridine ring (e.g., H5 is coupled to H6 and H4).

-

2D ¹H-¹³C HSQC (or HMQC): Acquire a Heteronuclear Single Quantum Coherence spectrum. This experiment correlates each proton with the carbon to which it is directly attached, providing unambiguous C-H assignments.

-

2D ¹H-¹³C HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum. This is arguably the most crucial experiment for complex structures. It shows correlations between protons and carbons over 2-3 bonds. This allows for the assignment of quaternary carbons and the connection of substituent fragments to the bipyridine core. For example, the protons of a methyl group at C4 will show an HMBC correlation to C3, C5, and, most importantly, the quaternary C4.

The following diagram outlines this comprehensive workflow.

Caption: A validated workflow for the complete NMR structural analysis.

Case Study: Asymmetric Substitution

Consider a hypothetical 4-methyl-4'-nitro-2,2'-bipyridine. Due to the lack of symmetry, all eight aromatic protons and all 12 carbons are unique.

-

¹H Spectrum Prediction: We would expect two distinct "spin systems." The protons on the methyl-substituted ring would be shifted upfield relative to the parent bipyridine, while the protons on the nitro-substituted ring would be shifted significantly downfield.

-

COSY Analysis: The COSY spectrum would clearly show two independent sets of correlations, one for H3-H4-H5-H6 and another for H3'-H4'-H5'-H6'.

-

HMBC is Key: The HMBC spectrum would be critical. The methyl protons (a singlet around 2.4 ppm) would show correlations to C3, C5, and the quaternary C4, definitively placing it on one ring. The protons on the other ring (e.g., H3' and H5') would show correlations to the quaternary C4', which would be significantly deshielded by the nitro group. This confirms the full connectivity.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the characterization of substituted bipyridines. A thorough understanding of substituent-induced chemical shifts, coupled with a systematic application of 2D NMR techniques like COSY, HSQC, and HMBC, allows for the unambiguous determination of even highly complex structures. This guide provides the foundational knowledge and a practical workflow for researchers to confidently analyze and interpret their NMR data, accelerating research and development in fields that rely on these versatile molecules.

References

- Cerfontaine, S., Troian-Gautier, L., Wehlin, S. A. M., Loiseaud, F., Cauët, E., & Elias, B. (n.d.). Tuning the Excited-State Deactivation Pathways of Binuclear Ruthenium(II) 2,2'-Bipyridine Complexes Through Bridging Ligand Design. Supporting Information.

-

Kim, J. H., Lee, J. Y., & Kim, Y. K. (2023). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Molecules, 28(21), 7395. Available at: [Link]

-

Castellano, S., Günther, H., & Ebersole, S. (1965). Nuclear Magnetic Resonance Spectra of 2,2'-Bipyridyl. The Journal of Physical Chemistry, 69(12), 4166-4176. Available at: [Link]

-

Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available at: [Link]

-

Yousif, Y. Z., & Al-Rawi, J. M. A. (1993). High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. Inorganica Chimica Acta, 205(2), 141-146. Available at: [Link]

-

Shen, W.-Z., Trötscher-Kaus, G., & Lippert, B. (2009). 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions. Dalton Transactions, (39), 8371-8379. Available at: [Link]

-

Larragy, R., Deacy, A. C., Southern, J. S., Müller-Bunz, H., Albrecht, M., & Bernhard, S. (2021). Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation. Inorganics, 9(11), 82. Available at: [Link]

-

He, Y., et al. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(10), 837-844. Available at: [Link]

-

Krygowski, T. M., Anulewicz, R., Jarmuła, A., Bąk, T., Rasała, D., & Kwiecień, A. (2000). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(3), 414-422. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4,4'-Dimethyl-2,2'-bipyridyl(1134-35-6) 1H NMR [m.chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Analytical Imperative for Halogenated Bipyridines

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Halogenated Bipyridines

Halogenated bipyridines represent a cornerstone class of ligands in coordination chemistry and are integral scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials. Their electronic properties, steric profiles, and metabolic stability are profoundly influenced by the nature and position of halogen substituents. Consequently, the ability to unambiguously identify and characterize these molecules is paramount for researchers, scientists, and drug development professionals. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural insight.

This guide moves beyond a simple recitation of methods. It is designed to provide a deep, mechanistic understanding of the analytical process, grounded in years of field experience. We will explore the causality behind experimental choices, establish self-validating protocols, and provide a robust framework for the successful mass spectrometric analysis of this vital chemical class.

The Analytical Workflow: A Strategic Overview

The successful analysis of halogenated bipyridines is not a single event but a multi-stage process. Each step is critically dependent on the previous one, from initial sample handling to final data interpretation. A failure to appreciate this interconnectedness is the most common source of analytical failure.

Caption: High-level workflow for the LC-MS/MS analysis of halogenated bipyridines.

Foundational Step: Sample and Standard Preparation

The adage 'garbage in, garbage out' is acutely true in mass spectrometry. Proper sample preparation is essential to enhance sensitivity, reduce background noise, and ensure reproducible results.[1] For halogenated bipyridines, which are typically stable small molecules, the primary challenge lies in selecting an appropriate solvent and concentration.

Protocol 1: General Sample Preparation for LC-MS Analysis

-

Solvent Selection: Begin by assessing the polarity of the analyte.[2] Most halogenated bipyridines are soluble in common organic solvents. A 50:50 mixture of acetonitrile (ACN) and deionized water is an excellent starting point as it is compatible with reversed-phase chromatography. If solubility is an issue, small amounts of methanol or DMSO can be used, but be mindful that DMSO can cause ion suppression.

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of the reference standard or sample and dissolve it in 1 mL of the chosen solvent to create a 1 mg/mL stock solution. Vortex thoroughly to ensure complete dissolution.

-

Working Solution & Calibration Standards: Perform serial dilutions from the stock solution to create a series of working standards. For quantitative analysis, a typical calibration curve might range from 1 ng/mL to 1000 ng/mL. The sample to be analyzed should be diluted to fall within the linear range of this curve.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to validate the accuracy and precision of the analytical run.[3]

-

Final Dilution: For injection, dilute all samples and standards in the initial mobile phase composition (e.g., 95% Water/ACN with 0.1% formic acid) to prevent peak distortion.

Ionization: The Gateway to the Mass Analyzer

To be analyzed by a mass spectrometer, a neutral molecule must first be converted into a gas-phase ion.[4] The choice of ionization technique is the single most critical parameter influencing the success of the analysis.

-

Electrospray Ionization (ESI): This is the workhorse technique for halogenated bipyridines. ESI is a soft ionization method that typically produces protonated molecules, [M+H]⁺.[5] The two nitrogen atoms in the bipyridine core are basic and readily accept a proton, making ESI in positive ion mode highly efficient. It is the recommended first choice.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds that are not easily ionized by ESI.[5][6] It involves a corona discharge that creates reagent ions from the solvent vapor, which then ionize the analyte via proton transfer.[5] While it can be effective, ESI is generally more sensitive for these compounds.

-

Electron Impact (EI): EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation.[5][6] While this fragmentation provides rich structural information, it often results in the absence of a molecular ion peak, making it difficult to determine the molecular weight.[7][8] EI is typically coupled with Gas Chromatography (GC-MS) and requires the analyte to be volatile and thermally stable.[5]

Expert Recommendation: Always begin with Electrospray Ionization (ESI) in positive ion mode. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase will promote protonation and significantly enhance the signal.

Decoding the Mass Spectrum: Isotopic Patterns and Fragmentation

The mass spectrum of a halogenated bipyridine contains a wealth of information. The key is knowing how to interpret it.

The Halogen Isotopic Signature: A Built-in Barcode

The most revealing feature of a mass spectrum of a chlorinated or brominated compound is the characteristic isotopic pattern. Halogens like chlorine and bromine exist naturally as two abundant isotopes, which gives rise to a distinctive M+ and M+2 peak pattern.[9][10] Fluorine and iodine, by contrast, are monoisotopic and will not display this pattern.

This isotopic signature is a powerful diagnostic tool. If you observe a pair of peaks separated by 2 m/z units with a specific intensity ratio, you can confidently identify the presence and number of chlorine or bromine atoms.[9][11]

| Halogen Content | Isotopic Pattern | Peak Intensity Ratio (Approx.) |

| One Chlorine (Cl) | M+, M+2 | 3:1[9] |

| Two Chlorines (Cl₂) | M+, M+2, M+4 | 9:6:1[10] |

| One Bromine (Br) | M+, M+2 | 1:1[9][10] |

| Two Bromines (Br₂) | M+, M+2, M+4 | 1:2:1 |

Table 1: Characteristic isotopic patterns for chlorine and bromine-containing compounds.

Tandem Mass Spectrometry (MS/MS) and Fragmentation

While the full scan MS1 spectrum provides the molecular weight and isotopic pattern, tandem mass spectrometry (MS/MS) is required for definitive structural elucidation. In this process, the protonated molecular ion ([M+H]⁺) is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed.[12]

The fragmentation of the bipyridine core often follows predictable pathways. The presence of a halogen atom introduces unique fragmentation channels, primarily through the loss of the halogen radical (X•) or hydrogen halide (HX).

Common Fragmentation Pathways:

-

Loss of Hydrogen Halide (HX): A common fragmentation route is the neutral loss of HX (e.g., HCl or HBr) from the protonated parent ion.

-

Loss of Halogen Radical (X•): Cleavage of the C-X bond can lead to the loss of the halogen radical.

-

Ring Cleavage: The bipyridine ring system can undergo cleavage, often initiated by the loss of small neutral molecules like HCN.

Caption: Plausible fragmentation pathways for a protonated mono-chlorinated bipyridine.

Field-Proven Methodologies & Protocols

This section provides a robust, self-validating protocol for the analysis of a model compound, 4-chloro-2,2'-bipyridine.

Protocol 2: LC-MS/MS Method for Halogenated Bipyridines

-

Instrumentation:

-

Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass Spectrometer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) instrument equipped with an ESI source.

-

-

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

-

MS Parameters (Positive ESI Mode):

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

MS1 Scan Range: m/z 100-500.

-

MS/MS Transitions (for 4-chloro-2,2'-bipyridine, MW 190.62):

-

Parent Ion (protonated): m/z 191.0

-

Monitor for characteristic fragments, e.g., m/z 155.1 (loss of HCl). Collision energy will need to be optimized but a starting point of 20 eV is recommended.

-

-

-

System Validation:

-

Blank Injection: Inject a solvent blank at the beginning of the run to ensure no system contamination or carryover.

-

Standard Curve: Run a full calibration curve to establish linearity and sensitivity.

-

QC Checks: Inject QC samples periodically throughout the sample sequence (e.g., every 10 injections) to monitor system performance and data quality.

-

Common Challenges and Troubleshooting

Even with a robust method, challenges can arise. A key aspect of expertise is the ability to anticipate and resolve these issues.

-

In-source Dehalogenation: Particularly with more labile halogens like iodine, dehalogenation can occur within the ESI source itself.[13] This can lead to misinterpretation of the resulting spectra. If suspected, this can be confirmed by analyzing the dependency of the dehalogenated ion's intensity on the capillary voltage; a strong correlation suggests an in-source process.[13]

-

Analyte Loss and Contamination: Halogenated compounds can be susceptible to loss through adsorption onto surfaces. Using silanized vials and minimizing sample preparation steps can mitigate this. Contamination is also a concern, requiring high-purity solvents and rigorous cleaning procedures.[14][15]

-

Matrix Effects: When analyzing samples from complex matrices (e.g., biological fluids, environmental samples), co-eluting compounds can suppress or enhance the ionization of the target analyte.[14][15] Proper chromatographic separation and the use of isotopically labeled internal standards are the most effective ways to counteract matrix effects.

Conclusion: A Framework for Confidence

The mass spectrometric analysis of halogenated bipyridines is a nuanced but highly rewarding endeavor. By understanding the principles of ionization, recognizing the power of isotopic patterns, and systematically dissecting fragmentation data, researchers can achieve unambiguous structural confirmation. This guide provides the strategic framework and tactical protocols to approach this analysis with confidence. The key to success lies not in rigidly following a recipe, but in understanding the scientific principles that underpin each choice, allowing for intelligent method development and robust troubleshooting.

References

-

Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids. PubMed Central. Available at: [Link]

-

Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. PubMed. Available at: [Link]

-

Mass Spectrometry Sample Preparation Guide. Organomation. Available at: [Link]

-

Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. ResearchGate. Available at: [Link]

-

Mass Spectrometry Ionization Methods. Emory University Department of Chemistry. Available at: [Link]

-

Mass Spectrometry Ionization: Key Techniques Explained. Technology Networks. Available at: [Link]

-

Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. ACS Publications. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

Sample preparation methods evaluated for the determination of halogens in polymeric WEEE. ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. PubMed Central. Available at: [Link]

-

A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Available at: [Link]

-

Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]

-

Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. NIH. Available at: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

LCMS-guided detection of halogenated natural compounds. ResearchGate. Available at: [Link]

-

Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Today. Available at: [Link]

-

Chemistry (Class XII). CBSE Academic. Available at: [Link]

-

1.7.5: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. Available at: [Link]

-

Determination of halogenated hydrocarbons in urine samples using a needle trap device packed with Ni/Zn–BTC bi-MMOF via the dynamic headspace method. NIH. Available at: [Link]

-

Best Practice Guide for Generating Mass Spectra. The Royal Society of Chemistry. Available at: [Link]

-

Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. Available at: [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. rsc.org [rsc.org]

- 3. Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. technologynetworks.com [technologynetworks.com]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Execution of Suzuki-Miyaura Coupling with 2-Chloro-2'-fluoro-3,4'-bipyridine for Pharmaceutical Scaffolding

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract and Strategic Importance

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in the synthesis of biaryl and heteroaryl structures has made it indispensable in drug discovery and materials science. This guide provides an in-depth technical overview and actionable protocols for the Suzuki coupling of a challenging, yet valuable, heterocyclic substrate: 2-Chloro-2'-fluoro-3,4'-bipyridine .

Bipyridine scaffolds are privileged structures in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs.[4] The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties, making fluorinated bipyridines highly sought-after building blocks.[5][6][7] However, the coupling of electron-deficient 2-chloropyridines presents distinct challenges, including the inertness of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen.[8][9] This document outlines the mechanistic considerations, key parameter optimization, and robust protocols required to overcome these hurdles and successfully synthesize novel poly-heterocyclic compounds.

Mechanistic Rationale: Overcoming the Hurdles of a Heteroaryl Chloride

The efficacy of the Suzuki-Miyaura reaction hinges on a delicate balance within its catalytic cycle.[3][10] Understanding this cycle is paramount to troubleshooting and optimizing the coupling of this compound.

The cycle comprises three fundamental steps:

-

Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-chlorine bond of the bipyridine. This is often the rate-limiting step for aryl chlorides due to the high strength of the C-Cl bond.[11] Success requires a highly electron-rich palladium center, which is achieved by using specific electron-donating ligands.

-

Transmetalation: The organic moiety from the activated organoboron species (a boronate anion formed in situ) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[12][13]

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[11]

A primary challenge with substrates like 2-chloropyridine is the potential for the pyridine nitrogen to act as a Lewis base and coordinate to the palladium center, leading to catalyst deactivation.[2] The use of sterically hindered (bulky) ligands is a key strategy to mitigate this unwanted interaction and favor the productive catalytic pathway.

Optimization of Key Reaction Parameters: A Scientist's Guide

The success of coupling an unactivated heteroaryl chloride is not accidental; it is the result of deliberate and informed choices regarding the catalyst, base, and solvent system.

The Catalyst System: Ligand Selection is Critical

For challenging substrates like this compound, traditional catalysts such as Pd(PPh₃)₄ are often ineffective. The key to activating the C-Cl bond lies in using a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC).[12][14] These advanced ligands enhance the electron density on the palladium atom, which facilitates the difficult oxidative addition step.[9]

| Ligand Class | Example Ligands | Key Advantages for Heteroaryl Chlorides | Typical Catalyst Loading |

| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | High activity, promotes fast reductive elimination, sterically demanding to prevent catalyst deactivation.[14] | 1-5 mol % |

| Ferrocenyl Phosphines | dppf | Good thermal stability, effective for a range of heteroaryl halides. | 2-5 mol % |

| N-Heterocyclic Carbenes | IPr, SImes | Strong σ-donors, highly effective for activating C-Cl bonds, often show high thermal stability.[12] | 1-5 mol % |

Field Insight: For 2-chloropyridine derivatives, dialkylbiaryl phosphine ligands from the Buchwald group often provide the best balance of reactivity and stability, making them an excellent starting point for optimization.[14]

The Role of the Base

The base is not a passive component; it plays a crucial role in the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[12][13] The choice of base can significantly impact yield and side-product formation.

-

Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Commonly used and effective, especially when paired with an aqueous-organic solvent mixture. Cesium carbonate is more soluble and basic, often leading to higher yields for difficult couplings.

-

Phosphates (K₃PO₄): A strong, non-nucleophilic base that is highly effective in anhydrous conditions and is often the base of choice for coupling unactivated chlorides.

-

Hydroxides (NaOH, KOH): Strong bases that can be effective but may promote side reactions like protodeboronation if not used carefully.

Field Insight: Potassium phosphate (K₃PO₄) is frequently the most reliable base for Suzuki couplings of heteroaryl chlorides, as it provides sufficient basicity to promote transmetalation without introducing excessive water, which can lead to unwanted side reactions.

Solvent System Selection

The solvent influences catalyst solubility, reaction rate, and at times, even selectivity.[15][16] Aprotic polar solvents are generally preferred.

-

1,4-Dioxane / Toluene / THF: These are common choices, often used with a small amount of water (e.g., 10:1 organic:water) when using carbonate bases.

-

DMF / DMAc: More polar solvents that can sometimes accelerate the reaction but may be more difficult to remove and can lead to catalyst decomposition at high temperatures.

Field Insight: A mixture of 1,4-dioxane and water (typically in a ratio between 4:1 to 10:1) is a robust and widely applicable solvent system, particularly when using carbonate or phosphate bases. Thoroughly degassing the solvent immediately before use is critical to prevent catalyst oxidation and homocoupling of the boronic acid.[2]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Reagents

-

This compound (1.0 equiv)

-

Arylboronic Acid (1.2 - 1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol %)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol %)

-

Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

-

1,4-Dioxane, anhydrous

-

Deionized Water

-

All reagents should be handled under an inert atmosphere (Nitrogen or Argon).

Experimental Workflow Diagram

Step-by-Step Procedure

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 209 mg, 1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous K₃PO₄ (637 mg, 3.0 mmol, 3.0 equiv).

-

Catalyst Addition: In a glovebox or under a positive flow of nitrogen, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol %) and SPhos (16.4 mg, 0.04 mmol, 4 mol %).

-

Solvent Addition: Seal the flask with a septum. Evacuate and backfill the flask with nitrogen three times. Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. The disappearance of the starting material typically occurs within 4-16 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate (2x 10 mL).

-

Extraction: Transfer the filtrate to a separatory funnel. Wash with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (decomposed Pd source or ligand).2. Insufficiently degassed solvents (O₂ present).3. Reaction temperature too low.4. Poor quality boronic acid (partially decomposed). | 1. Use a different Pd source (e.g., Pd₂(dba)₃). Try a different ligand class (e.g., an NHC-based catalyst).2. Ensure solvents are rigorously degassed using freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.3. Increase temperature in 10 °C increments (up to 120 °C for dioxane).4. Use freshly purchased boronic acid or convert it to a more stable pinacol ester. |

| Significant Homocoupling of Boronic Acid | Presence of oxygen or other oxidants, which can generate Pd(II) species that promote this side reaction.[2] | Rigorously deoxygenate all solvents and maintain a strict inert atmosphere throughout the setup and reaction. |

| Protodeboronation (Boronic acid replaced by -H) | 1. Excess water or prolonged heating.2. Base is too strong or reaction time is excessive. | 1. Reduce the amount of water in the solvent system or switch to an anhydrous system (e.g., K₃PO₄ in dry THF or toluene).2. Use a milder base (e.g., K₂CO₃). Ensure the reaction is stopped once the starting material is consumed. |

| Formation of Palladium Black | Catalyst decomposition, often at high temperatures or with incompatible ligands/solvents. | 1. Lower the reaction temperature.2. Increase ligand-to-palladium ratio (e.g., L:Pd of 2:1 to 4:1).3. Switch to a more thermally stable ligand (e.g., certain NHCs). |

References

-

The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from Harvard University Department of Chemistry and Chemical Biology. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. [Link]

-

Solvent Effect on Palladium‐Catalyzed Cross‐Coupling Reactions and Implications on the Active Catalytic Species. (n.d.). Scilit. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). ACS Publications. [Link]

-

Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor. [Link]

-

Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. (2023). MDPI. [Link]

-

Suzuki cross-coupling reaction. (2020). YouTube. [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. [Link]

-

Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). PMC - NIH. [Link]

-

Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH. [Link]

-

Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. (2019). ACS Publications. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. [Link]

-

Natural Products Chemistry: Advances in Synthetic, Analytical and Bioactivity Studies, Volume II. (n.d.). MDPI. [Link]

-

A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. (1999). Journal of the American Chemical Society. [Link]

- Preparing method of 2-chloro-3-fluoropyridine. (n.d.).

-

Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. [Link]

-

Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). ACS Publications. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate. [Link]

-

Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2007). PubMed. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH. [Link]

-

Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). (n.d.). Organic Syntheses Procedure. [Link]

-

Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. (2021). Loughborough University Research Repository. [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH. [Link]

-

Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. (2025). ResearchGate. [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH. [Link]

-

Synthesis, crystal structure and photophysical properties of chlorido[2-(2′,6′-difluoro-2,3′-bipyridin-6-yl-κN 1)-6-(pyridin-2-yloxy-κN)phenyl-κC 1]platinum(II). (n.d.). PMC - NIH. [Link]

-

Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. [Link]

-

Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). PMC - NIH. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). pharmacyjournal.org. [Link]

-

New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2009). The Journal of Organic Chemistry. [Link]

-

Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

-

Synthesis of 2,2'-bipyridines : from versatile building blocks to sexy architectures and functional (nano)materials. (n.d.). ResearchGate. [Link]

-

Fluorination methods in drug discovery. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Chloro-2'-fluoro-3,4'-bipyridine synthesis

Welcome to the technical support center for the synthesis of 2-Chloro-2'-fluoro-3,4'-bipyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific Suzuki-Miyaura cross-coupling reaction. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction's nuances, enabling you to diagnose and resolve common experimental challenges.

I. Reaction Overview and Key Challenges

The synthesis of this compound is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is the cornerstone of many biaryl syntheses in the pharmaceutical and materials science industries.[1] However, the synthesis of this particular bipyridine presents unique challenges due to the electronic properties of the starting materials. Both pyridine rings are electron-deficient due to the presence of the nitrogen atom and the halo-substituents, which can significantly impact the efficiency of the catalytic cycle.

A plausible and commonly employed synthetic route involves the coupling of a halo-pyridine with a pyridylboronic acid or its corresponding ester. For the synthesis of this compound, two primary approaches can be envisioned:

-

Route A: Coupling of a 2-chloro-3-halopyridine with (2-fluoro-4-pyridinyl)boronic acid.

-

Route B: Coupling of a 4-halo-2-fluoropyridine with (2-chloro-3-pyridinyl)boronic acid.

The choice between these routes will often depend on the commercial availability and stability of the starting materials.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.

Q1: My reaction shows no product formation, and I have only recovered my starting materials. What are the likely causes?

This is a common issue that can often be traced back to the catalyst's activity or the reaction conditions.

Possible Cause 1: Inactive Catalyst

The palladium catalyst must be in the Pd(0) oxidation state to enter the catalytic cycle.[2] If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ.

-

Troubleshooting:

-

Ensure Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II). Ensure your reaction is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period).

-

Catalyst and Ligand Choice: For electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ may not be sufficient. Consider using more electron-rich and bulky phosphine ligands, such as those from the Buchwald group, which can facilitate the oxidative addition step with challenging substrates.

-

Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition. This can be caused by impurities or inappropriate reaction conditions. If you observe this, a fresh catalyst and rigorously purified reagents are recommended.

-

Possible Cause 2: Ineffective Base

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction by activating the boronic acid.[3]

-

Troubleshooting:

-

Base Strength and Solubility: The choice of base is critical. Common bases include Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄. For challenging couplings, a stronger base like Cs₂CO₃ or K₃PO₄ may be necessary. The solubility of the base in the reaction mixture is also important; a heterogeneous mixture may require vigorous stirring.

-

Aqueous vs. Anhydrous Conditions: Many Suzuki couplings benefit from the presence of water, which can aid in the dissolution of the base and facilitate the reaction. A solvent system like dioxane/water or toluene/water is often effective.

-

Experimental Protocol: A Starting Point

The following is a generalized protocol for the Suzuki-Miyaura coupling to synthesize this compound. This should be considered a starting point for optimization.

| Reagent | Stoichiometry | Notes |

| 2-Chloro-3-bromopyridine | 1.0 eq | |

| (2-Fluoro-4-pyridinyl)boronic acid | 1.2 eq | |

| Pd(dppf)Cl₂ | 0.03 eq | Can be substituted with other Pd catalysts. |

| Na₂CO₃ (2M aqueous solution) | 3.0 eq | |

| 1,4-Dioxane | - | Sufficient to dissolve starting materials. |

Procedure:

-

To a Schlenk flask, add 2-chloro-3-bromopyridine, (2-fluoro-4-pyridinyl)boronic acid, and Pd(dppf)Cl₂.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed 1,4-dioxane, followed by the degassed 2M Na₂CO₃ solution.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Purify the crude product by flash column chromatography.[4]

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid is a common side reaction, particularly when the cross-coupling is slow.

-

Underlying Cause: Homocoupling is often promoted by the presence of oxygen and Pd(II) species.

-

Troubleshooting:

-

Rigorous Degassing: As with no reaction, ensure your reaction is completely free of oxygen.

-

Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.

-

Choice of Catalyst: Some catalyst systems are more prone to promoting homocoupling than others. Experimenting with different palladium sources and ligands may be beneficial.

-

Q3: My yield is low, and I have a complex mixture of byproducts. How can I improve the selectivity?

Low yields and multiple byproducts in the synthesis of substituted bipyridines can often be attributed to the "2-pyridyl problem" and other side reactions.

The "2-Pyridyl Problem"

The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5] This is particularly problematic for 2-substituted pyridines.

-

Mitigation Strategies:

-

Ligand Selection: The use of bulky, electron-rich ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center.

-

Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and can sometimes give cleaner reactions than the corresponding boronic acids.

-

Other Side Reactions

-

Protodeboronation: The loss of the boronic acid group can be a significant issue, especially with prolonged reaction times or at high temperatures. Using milder conditions and shorter reaction times can help to minimize this.

-

Halogen Scrambling: In some cases, scrambling of the halogen atoms between the coupling partners can occur. This is a complex issue that may require significant re-optimization of the reaction conditions.

Visualization of Key Processes

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Sources

Technical Support Center: Scale-Up Synthesis of 2-Chloro-2'-fluoro-3,4'-bipyridine

Welcome to the technical support guide for the synthesis of 2-Chloro-2'-fluoro-3,4'-bipyridine. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Synthetic Strategy Overview

The most prevalent and industrially viable route to this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction offers high functional group tolerance and is a cornerstone of modern organic synthesis.[1] The typical strategy involves coupling a halo-pyridine electrophile with a pyridylboronic acid (or its ester derivative) nucleophile.

A common disconnection approach involves reacting 3-bromo-2-chloropyridine with 2-fluoro-4-pyridinylboronic acid (or its pinacol ester). The regioselectivity of this reaction is driven by the higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the palladium catalytic cycle.[2]

General Synthetic Workflow

The diagram below outlines the key stages in the production of this compound, highlighting the two primary synthetic challenges: the preparation of the boronic acid intermediate and the subsequent cross-coupling reaction.

Caption: Decision workflow for troubleshooting low conversion in the Suzuki coupling.

Question 2: I'm observing significant amounts of homocoupled byproducts (2,2'-difluoro-4,4'-bipyridine). How can I minimize this?

Answer: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or an overly active catalyst system under certain conditions.

-

Mechanism: This side reaction can be palladium-catalyzed or occur via other pathways. Oxygen can promote the oxidative dimerization of the boronic acid.

-

Mitigation Strategies:

-

Strictly Anaerobic Conditions: This is the most critical factor. As mentioned, ensure your reactor and solvents are thoroughly deoxygenated before adding the palladium catalyst. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

-

Controlled Reagent Addition: Instead of adding all reagents at once, consider a slow addition of the boronic acid solution to the reaction mixture containing the electrophile and catalyst. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.

-

Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). Using a large excess can drive the homocoupling pathway.

-

Question 3: Post-reaction, my product is difficult to purify and contains residual palladium. What are the best practices for work-up and purification at scale?

Answer: Removing palladium to ppm levels is a critical requirement in pharmaceutical development. A multi-step approach is most effective.

-

Initial Filtration: After the reaction is complete, cool the mixture and filter it through a pad of Celite® or a similar filter aid. This will remove the bulk of the precipitated palladium black.

-

Aqueous Wash/Extraction: Perform a standard aqueous work-up. Sometimes, washing with an aqueous solution of a thiol-containing compound like thiourea or N-acetylcysteine can help complex and extract residual palladium into the aqueous phase.

-

Scavenging: Before final purification, treat the organic solution with a palladium scavenger. There are many commercially available options, such as silica- or polymer-bound thiols or isocyanates. Stir the solution with the scavenger for several hours, then filter it off.

-

Crystallization: The most effective method for purification at scale is crystallization. Screen various solvent/anti-solvent systems (e.g., Isopropanol/Heptane, Ethyl Acetate/Hexane, Toluene/Heptane) to find conditions that provide high purity and yield. Crystallization is excellent for removing both organic impurities and residual metals.

-

Chromatography: While viable, large-scale column chromatography is expensive and solvent-intensive. It should be considered a last resort if crystallization and scavenging fail to achieve the required purity.

| Parameter | Bench-Scale (Typical) | Scale-Up (Recommended) | Rationale |

| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ + Ligand (e.g., SPhos) | Air-stable precatalyst; ligand provides robustness. |

| Ligand | None or PPh₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands accelerate oxidative addition and prevent catalyst decomposition. [3] |

| Base | Na₂CO₃ (2M aq.) | K₃PO₄ (2M aq.) | Stronger base, often improves yields in difficult couplings. |

| Solvent | Dioxane / H₂O | 2-MeTHF / H₂O or CPME / H₂O | Safer, greener solvent alternatives to dioxane with good performance. |

| Temperature | 80-100 °C | 70-90 °C | Lowering temperature slightly can sometimes reduce byproduct formation. |

| Degassing | Freeze-Pump-Thaw | N₂ or Ar Sparging (1-2 hr) | More practical and effective for large volumes. |

Troubleshooting Guide & FAQs: Boronic Acid Synthesis

The synthesis of 2-fluoro-4-pyridinylboronic acid often involves the use of highly reactive organolithium reagents, which present significant safety and control challenges at scale. [4]

Question 4: The lithiation and borylation step to form the boronic acid is low-yielding and inconsistent. What are the critical parameters to control?

Answer: This is a cryogenic reaction that is highly sensitive to temperature, moisture, and stoichiometry.

-

Cause of Failure:

-

Temperature Excursion: Organolithium reactions are highly exothermic. If the addition of n-butyllithium (n-BuLi) is too fast or cooling is insufficient, localized "hot spots" can form, leading to a host of side reactions.

-

Moisture: n-BuLi is extremely reactive with water. Any moisture in the solvent, starting material, or reactor will quench the reagent, leading to lower yields and inaccurate stoichiometry.

-

Incorrect Titration: The molarity of commercial n-BuLi solutions can decrease over time. Using an assumed concentration without recent titration is a common source of error.

-

-

Scale-Up Best Practices:

-

Cryogenic Control: Use a reactor with efficient cooling and agitation. The internal temperature must be strictly maintained below -70 °C during the n-BuLi addition.

-

Slow Addition: Add the n-BuLi solution subsurface via a dosing pump over an extended period (e.g., 1-3 hours). This allows the cooling system to dissipate the heat of reaction effectively.

-

Anhydrous Conditions: Use anhydrous solvents (<50 ppm water). Dry the reactor thoroughly before use.

-

Titrate Your Reagents: Always perform a fresh titration of the n-BuLi solution (e.g., using diphenylacetic acid) immediately before use to determine its exact molarity.

-

Flow Chemistry: For large-scale manufacturing, consider moving this step to a continuous flow reactor. Flow chemistry offers superior heat and mass transfer, allowing for better temperature control and safer handling of hazardous reagents like n-BuLi. [5][6]

-

Question 5: What are the primary safety concerns when handling n-Butyllithium at scale?

Answer: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air. [7][8]It also reacts violently with water and other protic sources.

-

Key Safety Protocols:

-

Inert Atmosphere: All transfers and reactions must be conducted under a strictly inert atmosphere (nitrogen or argon).

-

Personal Protective Equipment (PPE): Fire-retardant lab coats, safety glasses with side shields, and chemical-resistant gloves are mandatory.

-

Transfer Techniques: Use pressure-equalizing dropping funnels or cannula transfer techniques for moving solutions. Never handle n-BuLi solutions with an open-mouthed syringe if possible, as the plunger can seize. [9] 4. Quenching: Have an appropriate quenching agent and fire extinguisher readily available. A Class D fire extinguisher (for combustible metals) is required. Never use water or a CO₂ extinguisher on an organolithium fire.

-

Reverse Addition: For quenching unreacted n-BuLi at the end of the reaction, always add the reaction mixture slowly to the quenching agent (e.g., isopropanol or saturated aqueous ammonium chloride) at low temperature. Never add the quenching agent directly to the concentrated n-BuLi solution.

-

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 4.1: Synthesis of 2-Fluoro-4-pyridinylboronic acid pinacol ester

-

Equipment: A multi-neck, jacketed reactor equipped with an overhead stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel.

-

Reagents:

-

2-Fluoro-4-iodopyridine (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF, ~10 L/kg)

-

n-Butyllithium (titrated, 1.05 eq)

-

Isopropoxyboronic acid pinacol ester (1.2 eq)

-

-

Procedure:

-

Dry the reactor under vacuum with gentle heating, then backfill with nitrogen.

-

Charge the reactor with 2-fluoro-4-iodopyridine and anhydrous THF.

-

Cool the reactor contents to -78 °C using a suitable cooling bath (e.g., acetone/dry ice).

-

Slowly add the n-butyllithium solution via the dropping funnel over 2 hours, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour after the addition is complete.

-

Slowly add the isopropoxyboronic acid pinacol ester over 1 hour, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction by slowly adding it to a stirred solution of saturated aqueous ammonium chloride.

-

Perform an extractive work-up with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography.

-

Protocol 4.2: Suzuki Coupling to form this compound

-

Equipment: A jacketed reactor with overhead stirring, a condenser, a thermocouple, and a nitrogen inlet.

-

Reagents:

-

3-Bromo-2-chloropyridine (1.0 eq)

-

2-Fluoro-4-pyridinylboronic acid pinacol ester (1.1 eq)

-

Palladium(II) Acetate (0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium Phosphate (K₃PO₄) (3.0 eq)

-

2-Methyltetrahydrofuran (2-MeTHF) (~8 L/kg)

-

Water (~2 L/kg)

-

-

Procedure:

-

Charge the reactor with 3-bromo-2-chloropyridine, 2-fluoro-4-pyridinylboronic acid pinacol ester, K₃PO₄, 2-MeTHF, and water.

-

Begin stirring and sparge the mixture with nitrogen gas through a subsurface dip tube for 1-2 hours to degas the system.

-

In a separate, inerted glovebox or flask, pre-mix the Palladium(II) Acetate and SPhos in a small amount of degassed 2-MeTHF.

-

Add the catalyst solution to the reaction mixture.

-

Heat the reaction to 80 °C and hold for 4-12 hours, monitoring the progress by LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Separate the organic and aqueous layers. Extract the aqueous layer with 2-MeTHF.

-

Combine the organic layers and wash with water and then brine.

-

Treat the organic solution with a palladium scavenger (e.g., 10 wt% silica-thiol) for 4 hours, then filter through Celite®.

-

Concentrate the filtrate and purify the crude product by crystallization from a suitable solvent system (e.g., isopropanol/heptane).

-

References

- CN102584689A: Preparing method of 2-chloro-3-fluoropyridine.

- CN112159350A: Preparation method of 2-chloro-3-trifluoromethylpyridine.

-

Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands . ACS Publications. [Link]

-

Safe handling of organolithium compounds in the laboratory . Princeton EHS. [Link]

- CN104478913A: Preparation method for 2-fluoropyridine-4-boric acid.

-

Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl) . Organic Syntheses. [Link]

- EP 2 368 550 B1: Substituted pyridines and their use as pesticides.

-

Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media . ResearchGate. [Link]

-

Suzuki reaction . Wikipedia. [Link]

-

Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile . ResearchGate. [Link]

-

Flow Chemistry experiments of highly hazardous Butyl Lithium Reactions . Aragen Life Sciences. [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . Royal Society of Chemistry. [Link]

-

Recent progress in the synthesis of pyridinylboronic acids and esters . Arkivoc. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis. [Link]

-

High yielding synthesis of 2,2′-bipyridine macrocycles, versatile intermediates in the synthesis of rotaxanes . Royal Society of Chemistry. [Link]

-

Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids . PubMed. [Link]

-

US Patent No. 8829195 . Regulations.gov. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

-

Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides . ACS Publications. [Link]

-

Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors . ACS Publications. [Link]

- Process for the preparation of fluorinated pyridines.

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . NIH. [Link]

-

Process for producing a β-trifluoromethylpyridine . PubChem. [Link]

-

Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones . ScienceDirect. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids . Semantic Scholar. [Link]

-

n-Butyllithium . Wikipedia. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . PubMed Central. [Link]

-

n-Butyllithium: Lessons Learned . Stanford Environmental Health & Safety. [Link]

- DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters.

- EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents [patents.google.com]

- 5. aragen.com [aragen.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 9. ehs.stanford.edu [ehs.stanford.edu]

Preventing degradation of 2-Chloro-2'-fluoro-3,4'-bipyridine during reactions

Technical Support Center: 2-Chloro-2'-fluoro-3,4'-bipyridine

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science, prized for its role in constructing complex molecular architectures.[1][2] Its unique electronic properties, stemming from the chloro, fluoro, and bipyridine moieties, make it a versatile substrate for various cross-coupling reactions. However, the same reactivity that makes it valuable also presents challenges in handling and reaction optimization. This guide provides in-depth technical support to help you navigate the complexities of working with this compound, ensuring the integrity of your experiments and the purity of your products. We will explore the fundamental stability of this molecule, troubleshoot common issues encountered during palladium-catalyzed reactions, and offer preventative strategies to mitigate degradation.

I. Fundamental Stability and Handling

Understanding the inherent chemical properties of this compound is the first step toward preventing its degradation.

-

Thermal Stability: Fluorinated aromatic compounds generally exhibit high thermal stability due to the strength of the carbon-fluorine bond.[3][4] However, prolonged exposure to high temperatures, especially in the presence of catalysts and bases, can lead to decomposition. It is advisable to conduct reactions at the lowest effective temperature.

-

pH Sensitivity and Hydrolysis: The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic substitution, including hydrolysis, particularly under basic conditions.[5] This can lead to the formation of the corresponding 2-hydroxypyridine derivative, a common impurity that can complicate purification and reduce yield. While hydrolysis of 2-chloropyridine itself can be slow, the presence of strong bases and elevated temperatures in cross-coupling reactions can accelerate this process.

-

Storage and Handling: To maintain its integrity, this compound should be stored in a cool, dry place, away from strong bases and moisture. Inert atmosphere storage (e.g., under argon or nitrogen) is recommended for long-term stability.

II. Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are the most common applications for this substrate.[6][7][8] However, the reactivity of the 2-chloropyridine moiety can lead to several side reactions.[9][10] This section addresses common problems in a question-and-answer format.

Question 1: My Suzuki-Miyaura coupling reaction is giving low yields and I'm observing a significant amount of a byproduct that appears to be the hydrolyzed starting material (2-hydroxy-2'-fluoro-3,4'-bipyridine). What's causing this and how can I fix it?

Answer:

This is a classic issue stemming from the competing hydrolysis of the 2-chloro group under the basic conditions required for the Suzuki-Miyaura reaction. The base activates the boronic acid for transmetalation but also acts as a nucleophile, attacking the electron-deficient carbon bearing the chlorine atom.

Causality Explained: The pyridine nitrogen atom withdraws electron density from the ring, making the C2 position particularly susceptible to nucleophilic attack. Strong bases like sodium or potassium hydroxide, often used in aqueous solutions, can directly displace the chloride.

Troubleshooting Steps & Preventative Measures:

-

Choice of Base: This is the most critical parameter.

-

Weaker, Non-Nucleophilic Bases: Switch from strong hydroxide bases to milder carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄) bases.[11] These are less nucleophilic and minimize direct hydrolysis.

-

Anhydrous Conditions: If possible, use anhydrous conditions with a base like spray-dried potassium fluoride (KF) in a solvent like THF.[12]

-

-

Solvent System:

-

Aqueous vs. Anhydrous: While some Suzuki couplings benefit from aqueous solvent systems, in this case, it can promote hydrolysis.[7] Consider using anhydrous solvents like dioxane, THF, or toluene. A small amount of water is often necessary for the reaction to proceed, so a carefully controlled ratio is key.

-

-

Reaction Temperature and Time:

-

Minimize Heat: Operate at the lowest temperature that allows for efficient catalytic turnover. Start with temperatures around 50-80 °C and only increase if the reaction is sluggish.[7]

-

Monitor Progress: Use TLC or LC-MS to monitor the reaction. Prolonged reaction times increase the likelihood of hydrolysis.

-

Question 2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodechlorination (the chloro group is replaced by a hydrogen). What is leading to this side reaction?

Answer:

Hydrodechlorination is a common side reaction in palladium-catalyzed couplings of aryl chlorides.[13] It typically arises from the reaction of a palladium-hydride species with the starting material.

Causality Explained: Palladium-hydride species (Pd-H) can be generated from several sources within the reaction mixture, including the β-hydride elimination from alkoxide bases (e.g., NaOtBu) or from certain solvents. These Pd-H species can then participate in a competing catalytic cycle where they reductively cleave the C-Cl bond.

Troubleshooting Steps & Preventative Measures:

-

Ligand Selection: The choice of phosphine ligand is crucial.

-

Bulky, Electron-Rich Ligands: Use bulky, electron-rich phosphine ligands like those from the Buchwald or Fu groups (e.g., XPhos, SPhos, RuPhos).[7][14] These ligands promote the desired reductive elimination of the C-N bond over competing pathways. They also stabilize the palladium catalyst, preventing the formation of palladium black.

-

-

Base Selection:

-

Careful Choice of Alkoxide: While strong bases like NaOtBu or LHMDS are often necessary for amination, consider using weaker bases if the reaction allows. If a strong base is required, ensure it is of high purity and added portion-wise to control its concentration.

-

-

Inert Atmosphere:

-

Strictly Anhydrous and Oxygen-Free: Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Oxygen can degrade the catalyst and ligands, leading to side reactions.

-

III. Frequently Asked Questions (FAQs)

Q1: Can I use Nickel catalysts for cross-coupling reactions with this compound?

A1: Yes, nickel catalysts are a viable alternative, especially for coupling with less reactive electrophiles like aryl chlorides.[7] Nickel catalysts can sometimes offer different reactivity and may be more cost-effective. However, they can also be more sensitive to air and moisture, and reaction optimization is still critical.

Q2: I'm observing the formation of homocoupled bipyridine as a major byproduct. What can I do to minimize this?

A2: Homocoupling of the boronic acid partner is a common side reaction in Suzuki-Miyaura couplings. This is often exacerbated by the presence of oxygen, which can promote the oxidative homocoupling.

-

Degas Solvents Thoroughly: Ensure all solvents are rigorously degassed before use.

-

Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process.

-

Ligand Choice: Bulky ligands can often disfavor the formation of the homocoupled product.[14]

Q3: My reaction mixture is turning black, and the reaction has stalled. What does this indicate?

A3: The formation of a black precipitate is typically palladium black, which is the inactive, agglomerated form of the palladium catalyst. This indicates catalyst decomposition.

-

Ligand Stability: The phosphine ligand may be degrading or not effectively stabilizing the palladium nanoparticles. Consider using a more robust ligand.

-